THULIUM(III) PERCHLORATE

Description

Properties

IUPAC Name |

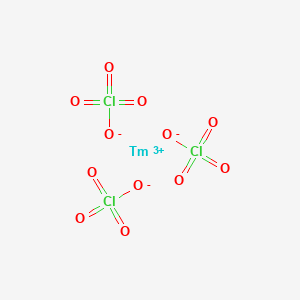

thulium(3+);triperchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClHO4.Tm/c3*2-1(3,4)5;/h3*(H,2,3,4,5);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNNWMYZIHRZEKX-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Tm+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3O12Tm | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14014-10-9 | |

| Record name | Thulium(3+) perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014014109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thulium(3+) perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.375 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparation of Thulium Iii Perchlorate

Methods for Thulium(III) Perchlorate (B79767) Synthesis

The most common and direct method for the synthesis of Thulium(III) perchlorate involves the reaction of Thulium(III) oxide (Tm₂O₃) with perchloric acid (HClO₄). This acid-base reaction yields the soluble this compound and water, as depicted in the following equation:

Tm₂O₃ + 6HClO₄ → 2Tm(ClO₄)₃ + 3H₂O

This reaction is typically carried out in an aqueous solution. The Thulium(III) oxide is dissolved in a slight excess of perchloric acid to ensure the complete conversion of the oxide. The resulting solution is then heated to facilitate the dissolution and reaction, followed by a concentration step to promote crystallization of the hydrated this compound salt.

Precursor Chemistry in this compound Formation

The primary precursor for the synthesis of this compound is Thulium(III) oxide. The purity and reactivity of this precursor are crucial for the successful formation of the desired product. Thulium(III) oxide is a pale green solid with a high melting point and thermal stability. stanfordmaterials.comwikipedia.org It is typically produced by the calcination of thulium salts, such as thulium oxalate (B1200264) or carbonate, in the presence of air.

The key chemical property of Thulium(III) oxide relevant to this synthesis is its basic nature, which allows it to react readily with acids like perchloric acid to form the corresponding salt and water. wikipedia.orgchemicalbook.com The physical properties of Thulium(III) oxide are summarized in the table below.

| Property | Value |

| Chemical Formula | Tm₂O₃ |

| Molar Mass | 385.87 g/mol |

| Appearance | Pale green powder or crystals |

| Melting Point | 2341 °C |

| Density | 8.6 g/cm³ |

| Solubility in Water | Insoluble |

| Solubility in Acids | Soluble |

| Crystal Structure | Cubic |

This table presents the key physicochemical properties of Thulium(III) oxide, the precursor for this compound synthesis.

Purification Techniques for this compound Compounds

Following the synthesis, the crude this compound product often contains unreacted starting materials or other impurities. Therefore, purification is a critical step to obtain a compound of high purity. The primary methods employed are recrystallization and ion-exchange chromatography.

Recrystallization: This is a fundamental technique for purifying solid compounds. mt.comlibretexts.org The principle relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. For this compound, the crude product is dissolved in a minimum amount of hot solvent, typically water. As the solution cools slowly, the solubility of the this compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor. The purified crystals are then separated by filtration. The efficiency of recrystallization depends on the choice of solvent and the cooling rate.

Ion-Exchange Chromatography: This technique is particularly useful for separating ionic compounds. In the context of purifying this compound, cation-exchange chromatography can be employed. The crude solution containing Tm³⁺ ions is passed through a column packed with a cation-exchange resin. The Tm³⁺ ions bind to the resin, displacing other cations. Subsequently, a solution of a different cation (the eluent) is passed through the column to displace the Tm³⁺ ions, which are then collected as a purified fraction. The choice of eluent and its concentration are critical parameters that determine the effectiveness of the separation. This method is highly effective in removing other metallic impurities.

Solution Phase Chemistry of Thulium Iii Perchlorate

Solvation Phenomena of Thulium(III) Ions in Perchlorate (B79767) Media

The solvation of the thulium(III) (Tm³⁺) ion is a complex process governed by the nature of the solvent, steric interactions, and the inherent properties of the ion itself. The weakly coordinating nature of the perchlorate anion (ClO₄⁻) makes thulium(III) perchlorate an ideal model compound for studying these solvation phenomena. mdpi.com

Hydration Dynamics and Coordination Geometry in Aqueous this compound Solutions

In aqueous solutions, the thulium(III) ion is strongly hydrated due to its high charge-to-radius ratio. nih.gov Spectroscopic studies, particularly Raman spectroscopy, have been instrumental in elucidating the structure of the hydrated Tm³⁺ ion. mdpi.comdntb.gov.uasemanticscholar.org

Research indicates that the heavy rare earth ions, including thulium, typically form octaaqua ions, [Ln(H₂O)₈]³⁺, in aqueous perchlorate solutions. mdpi.comnih.govsemanticscholar.org The coordination geometry of these hydrated ions is described as a square antiprism. nih.gov A characteristic isotropic Raman band observed at approximately 391 cm⁻¹ is assigned to the totally symmetric stretching mode (ν₁) of the Tm–O bonds within the [Tm(H₂O)₈]³⁺ complex. mdpi.comsemanticscholar.org The position of this band is inversely correlated with the Tm–O bond distance, reflecting the lanthanide contraction. mdpi.comsemanticscholar.org

Raman Spectroscopic Data for Heavy Rare Earth Octaaqua Ions in Perchlorate Solutions

| Ion | ν₁ Ln–O (cm⁻¹) | Reference |

|---|---|---|

| Ho³⁺ | 387 | semanticscholar.org, mdpi.com |

| Er³⁺ | 389 | semanticscholar.org, mdpi.com |

| Tm³⁺ | 391 | semanticscholar.org, mdpi.com |

| Yb³⁺ | 394 | semanticscholar.org, mdpi.com |

| Lu³⁺ | 396 | semanticscholar.org, mdpi.com |

Solvation Structures in Non-Aqueous Solvent Systems (e.g., N,N-dimethylformamide, N,N-dimethylacetamide)

In non-aqueous solvents such as N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMA), the solvation structure of the thulium(III) ion exhibits significant differences compared to aqueous media. rsc.orgrsc.org These amide solvents coordinate to the metal ion through the oxygen atom. cdnsciencepub.com

Studies using techniques like titration Raman spectroscopy have shown that the coordination number of Tm³⁺ in these solvents is influenced by the steric bulk of the solvent molecules. rsc.orgrsc.org In DMF, the coordination number for Tm³⁺ is approximately 7.7 to 7.8. acs.org For the heavier and smaller lanthanoid ions like thulium, a coordination number of 6 has been proposed in DMA. acs.org

Influence of Solvent Composition on Solvation Number and Metal-Oxygen Bond Lengths

In mixed solvent systems, such as DMF-DMA mixtures, the composition of the solvent has a profound effect on both the solvation number and the metal-oxygen bond lengths. rsc.orgrsc.org As the proportion of the bulkier DMA solvent increases in a DMF-DMA mixture, the total solvation number around the Tm³⁺ ion tends to decrease. rsc.orgrsc.orgresearchgate.net This is a direct consequence of the increased steric hindrance between the coordinated solvent molecules.

The variation in the magnitude of the Raman shift for the bound solvent molecules is also dependent on the solvent composition and correlates with the lanthanide-oxygen (Ln-O) bond length. rsc.orgrsc.org This indicates that the strength of the metal-solvent bond is modulated by the composition of the solvation shell.

Steric Effects on Solvation Shells of Thulium(III) Ions

Steric effects play a dominant role in determining the coordination environment of the thulium(III) ion, particularly in non-aqueous solvents with bulky substituents. rsc.orgrsc.orgresearchgate.net The decrease in the total solvation number when moving from DMF to the more sterically demanding DMA is a clear manifestation of this effect. rsc.orgrsc.org

Ion Association and Complexation Equilibria in this compound Solutions

While perchlorate is generally considered a weakly coordinating anion, under certain conditions, it can participate in ion association with cations in solution. mdpi.comrsc.org This association can occur as either outer-sphere or inner-sphere ion pairs.

Formation of Outer-Sphere and Inner-Sphere Ion Pairs with Perchlorate Anions

In aqueous solutions, particularly at higher concentrations, evidence suggests the formation of both outer-sphere and inner-sphere ion pairs between lanthanide ions and perchlorate anions. mdpi.comsemanticscholar.orgrsc.org Outer-sphere ion pairs involve the association of the hydrated cation with the anion, separated by one or more layers of solvent molecules. cdnsciencepub.com Inner-sphere ion pairs, or contact ion pairs, involve the direct coordination of the anion to the metal center, displacing a solvent molecule from the first solvation shell. cdnsciencepub.com

For heavy rare earth perchlorate solutions, such as ytterbium(III) perchlorate (which serves as a good analogue for thulium), studies have shown that at dilute concentrations (around 0.3 mol·L⁻¹), the fully hydrated [Yb(H₂O)₈]³⁺ ion is the predominant species. mdpi.comsemanticscholar.org However, as the concentration increases (above 2 mol·L⁻¹), both outer-sphere and contact ion pairs are formed. mdpi.comsemanticscholar.org The formation of these ion pairs is a general phenomenon observed across the lanthanide series in concentrated perchlorate solutions. mdpi.comsemanticscholar.org

Hydrolytic Speciation of Thulium(III) in Solution Environments

The hydrolysis of the thulium(III) ion (Tm³⁺) in aqueous environments is a critical aspect of its chemistry. To study this phenomenon without interference from complexing anions, perchlorate (ClO₄⁻) is frequently utilized as a non-coordinating background electrolyte. mdpi.com The hydrolysis process involves the reaction of Tm³⁺ with water molecules, leading to the formation of various hydroxo complexes.

The general equilibrium for the hydrolysis of thulium(III) can be expressed as:

In acidic solutions, the dominant species is the hydrated thulium(III) ion, [Tm(H₂O)ₙ]³⁺. wikipedia.org As the pH of the solution increases, hydrolysis occurs, resulting in the formation of both mononuclear and polynuclear hydroxo complexes. scirp.org The primary mononuclear species formed is [Tm(OH)]²⁺. scirp.org

Further increases in pH or the concentration of thulium(III) can lead to the formation of more complex polynuclear species. scirp.org Studies have identified species such as [Tm(OH)]²⁺, [Tm(OH)₂]⁺, and Tm(OH)₃ in freshly prepared solutions at pH levels ranging from 6 to 10. scirp.orgresearchgate.net The determination of the stability constants for these species is essential for understanding their distribution under different conditions.

Table 1: Stepwise Stability Constants of Thulium(III) Hydroxide Complexes

| Hydrolyzed Species | log K (I=0) |

| 7.7 | |

| 15.09 | |

| 19.35 |

This interactive table allows for sorting and filtering of the data. Source: scirp.org

It is important to note that the experimental conditions, such as ionic strength and temperature, can significantly influence the measured stability constants. scirp.org For instance, one study reported a stability constant (log K) of 5.78 for the monohydroxo complex at an ionic strength of 0.3. scirp.org

Thermodynamics of Complex Formation between Thulium(III) and Anions in Perchlorate Media

The stability of the resulting complexes is influenced by factors such as the nature of the ligand, the ionic strength of the solution, and temperature. oup.com For lanthanide ions like thulium(III), which are considered hard acids, they tend to form more stable complexes with hard bases.

Table 2: Stability Constants (log β) for Thulium(III) Complexes with Various Ligands

| Ligand | Ionic Medium | Temperature (°C) | log β₁ |

| Thiocyanate (B1210189) (SCN⁻) | 5 M Na(ClO₄) | 25 | ~0.4 |

| S-N Schiff base (TCMH) | - | - | 5.98 |

This interactive table allows for sorting and filtering of the data. Source: researchgate.nettandfonline.com

The complexation of thulium(III) with thiocyanate has been studied in a 5 M sodium perchlorate medium, revealing the formation of a relatively weak complex. tandfonline.com In contrast, a significantly more stable 1:1 complex is formed with the S-N Schiff base, thiophene-2-carbaldehyde-(7-methyl-1,3-benzothiazol-2-yl) hydrazone (TCMH). researchgate.net

Ligand Exchange Dynamics in this compound Systems

Ligand exchange reactions in this compound systems involve the substitution of one ligand in the coordination sphere of the metal ion with another. chemguide.co.uk The kinetics of these reactions provide insight into the reactivity and mechanism of complex formation. solubilityofthings.com The general form of a ligand exchange reaction is:

The rate of ligand exchange is dependent on several factors, including the nature of the metal ion, the ligands involved, and the solvent. solubilityofthings.com For lanthanide ions, the exchange of water molecules in the primary hydration sphere is typically very fast. researchgate.net

The mechanism of ligand exchange can be either dissociative, where the rate-determining step is the breaking of the bond between the metal and the leaving ligand, or associative, where the incoming ligand first forms an intermediate with the complex. solubilityofthings.comchemrxiv.org For many aqua ions, the rate of anation (the entry of an anion into the coordination sphere) shows little dependence on the nature of the incoming ligand and is nearly the same as the rate of water exchange, which is consistent with a dissociative mechanism. ualberta.ca

Studies on the exchange of dimethylformamide (DMF) molecules in the solvation shell of thulium(III) have shown a positive activation entropy, which is characteristic of a dissociative mechanism. researchgate.net The investigation of ligand exchange kinetics is crucial for understanding the fundamental reactivity of thulium(III) in solution. rsc.org

Coordination Chemistry of Thulium Iii Perchlorate Complexes

Synthesis and Characterization of Thulium(III) Perchlorate (B79767) Coordination Compounds with Organic Ligands

The synthesis of thulium(III) perchlorate coordination compounds typically involves the reaction of hydrated this compound with a solution of the desired organic ligand in a suitable solvent. tandfonline.com The stoichiometry of the resulting complex can be controlled by the molar ratio of the reactants. Given the similarities among lanthanides, synthetic strategies applied to other lanthanide perchlorates are often applicable to thulium. nih.govnih.gov For instance, complexes with the general composition Ln(AcAmPyO)₅(ClO₄)₃ have been synthesized for several lanthanides by reacting hydrated lanthanide perchlorates with 2-acetamidopyridine-l-oxide (AcAmPyO). ias.ac.in Similarly, reactions with sulfoxide-containing ligands like 1,4-bis(phenylsulfinyl)butane (B12547627) (bphsb) in a methanol-chloroform mixture have yielded complexes of the types Ln(bphsb)₄ClO₄₂ and Ln(bphsb)₃ClO₄₂. tandfonline.com

Characterization of these complexes relies on a suite of analytical techniques to determine their composition, structure, and bonding. Elemental analysis is used to confirm the empirical formula. Molar conductivity measurements in solvents like acetonitrile (B52724) help to establish the electrolyte nature of the complexes, distinguishing between coordinated and non-coordinated perchlorate anions. tandfonline.comias.ac.in Infrared (IR) spectroscopy is crucial for identifying the coordination mode of the ligands and the perchlorate ions. tandfonline.comias.ac.in Shifts in the vibrational frequencies of the ligand's functional groups (e.g., C=O, S=O, or N-O) upon coordination to the thulium(III) ion provide direct evidence of bonding. tandfonline.comias.ac.in The symmetry of the perchlorate ion is lowered from Td if it is coordinated, leading to a splitting of its characteristic vibrational bands (ν₃ and ν₄), whereas the presence of unsplit bands suggests non-coordinated, ionic perchlorate. ias.ac.in Further characterization is achieved through nuclear magnetic resonance (NMR) and electronic spectroscopy. ias.ac.in

Table 1: Examples of Organic Ligands Used in Lanthanide Perchlorate Complex Synthesis

| Ligand Name | Abbreviation | Donor Atoms | Resulting Complex Type (General Lanthanide) | References |

|---|---|---|---|---|

| 2-acetamidopyridine-l-oxide | AcAmPyO | O, O | Ln(AcAmPyO)₅₃ | ias.ac.in |

| 1,4-bis(phenylsulfinyl)butane | bphsb | O, O | Ln(bphsb)₄ClO₄₂ or Ln(bphsb)₃ClO₄₂ | tandfonline.com |

| naphthyl-naphthalinesulphonylpropyl sulfoxide (B87167) | L | O, O | RE₂(L)₅(ClO₄)₆·nH₂O | nih.gov |

| bis(benzylsulfinyl)methane (B15476143) | L | O, O | TbL₂.₅(ClO₄)₃·3H₂O | nih.gov |

Structural Aspects of this compound Adducts in Solution and Solid State

The structural chemistry of this compound complexes is diverse, reflecting the high and flexible coordination numbers typical for lanthanide ions. wikipedia.org In the solid state, the precise geometry is determined by a combination of factors including the size, shape, and denticity of the organic ligands, as well as the potential participation of perchlorate anions and solvent molecules in the coordination sphere.

X-ray crystallography on analogous lanthanide complexes provides significant insight into the likely structures of thulium adducts. For example, the structure of a samarium(III) perchlorate complex with a crown polyether ligand revealed a ten-coordinate Sm³⁺ ion. rsc.org In this complex, the metal is coordinated to the six oxygen atoms of the crown ether, two oxygen atoms from a bidentate perchlorate ion, and two oxygen atoms from two other unidentate perchlorate ions. rsc.org In other cases, the perchlorate ions may remain outside the primary coordination sphere as counter-ions, a fact often confirmed by IR spectroscopy and molar conductivity measurements. tandfonline.comias.ac.in For instance, in terbium(III) perchlorate complexes with bis(benzylsulfinyl)methane and 2,2'-dipyridyl, Fourier transform infrared (FTIR) results indicated that the perchlorate group was bonded to the Tb(III) ion in a bidentate fashion. nih.gov

In solution, the structure can be more dynamic. The coordination environment around the thulium(III) ion can be influenced by the solvent. However, studies on some lanthanide perchlorate complexes have shown that the coordination environment can be similar in both the solid state and in solution. ias.ac.in This similarity is inferred from the consistency between electronic spectra recorded in both phases, suggesting that the primary coordination sphere remains intact upon dissolution. ias.ac.in The large size of the thorium ion, an actinide with chemistry that can be compared to lanthanides, is known to result in high coordination numbers, with its perchlorate salts being highly soluble in water and polar organic solvents. wikipedia.org

Table 2: Coordination Environment in Representative Lanthanide(III) Perchlorate Complexes

| Lanthanide Ion | Ligand | Coordination Number | Perchlorate Role | State | References |

|---|---|---|---|---|---|

| Sm(III) | 5,6,14,15-tetrahydrodibenzo[b,k] nih.govias.ac.inresearchgate.netnih.govsparkle.pro.brtruman.eduhexaoxacyclo-octadecin | 10 | One bidentate, two unidentate | Solid | rsc.org |

| La(III) | 1,4,10,13-tetraoxa-7,16-dithiacyclo-octadecane | 10 | One bidentate, one unidentate | Solid | rsc.org |

| Nd(III), Ho(III) | 2-acetamidopyridine-l-oxide | 10 (inferred) | Ionic (non-coordinating) | Solid & Solution | ias.ac.in |

| Tb(III) | bis(benzylsulfinyl)methane and 2,2'-dipyridyl | Not specified | Bidentate | Solid | nih.gov |

Energy Transfer Mechanisms within this compound Complexes (e.g., Antenna Effect)

Thulium(III) ions, like many other lanthanides, can exhibit characteristic luminescence. However, their direct excitation is often inefficient due to the low absorption cross-sections of their f-f transitions. This limitation can be overcome in coordination complexes through the "antenna effect," a process of ligand-sensitized energy transfer. nih.govresearchgate.net

In this mechanism, the organic ligand, acting as a chromophore, absorbs incident light (typically UV) and is promoted to an excited singlet state. nih.govvu.nl Through a process called intersystem crossing (ISC), the energy is transferred to the ligand's triplet state. researchgate.net If the energy of this triplet state is appropriately matched with the energy of an excited state of the thulium(III) ion, the energy can be efficiently transferred from the ligand to the metal center. nih.gov Following this energy transfer, the excited thulium(III) ion relaxes to its ground state by emitting light at its characteristic wavelength, which for thulium is often in the blue or near-infrared region. americanelements.com

The efficiency of the antenna effect is highly dependent on the energy gap between the ligand's triplet state and the emissive level of the lanthanide ion. nih.gov For a Tb(III) complex, for example, weak luminescence was attributed to a low energy transfer efficiency between the ligand's triplet state and the excited state of the ion. nih.gov Conversely, studies involving mixed-lanthanide systems have shown that Tm³⁺ can act as a sensitizer (B1316253) for the fluorescence of Tb³⁺, indicating that energy transfer processes involving thulium are significant. researchgate.net The introduction of a second organic ligand into a complex can also enhance the luminescence intensity, suggesting that a well-designed coordination sphere can improve the efficiency of the energy transfer process. nih.gov

Self-Assembly Processes in the Formation of Supramolecular this compound Architectures

The principles of supramolecular chemistry, which involve the spontaneous organization of molecules into well-defined structures through non-covalent interactions, are applicable to this compound complexes. rsc.orgnih.gov These complexes can act as building blocks, or tectons, that self-assemble into larger, ordered supramolecular architectures. The driving forces behind this assembly are weak interactions such as hydrogen bonding, π–π stacking, electrostatic forces, and van der Waals interactions. rsc.org

The formation of these architectures often occurs through a hierarchical self-assembly process, where pre-formed coordination complexes organize into larger structures at a higher level. rsc.org The perchlorate anion can also play a role; for example, in a different context, a supramolecular self-assembly layer of tannic acid and iron ions was used to modify the surface of ammonium (B1175870) perchlorate. nih.gov In the context of thulium(III) coordination chemistry, the interplay between the metal-ligand coordination bonds and the weaker intermolecular forces can lead to the formation of intricate structures like helicates, grids, or coordination polymers, creating materials with novel structural and functional properties. researchgate.net

Spectroscopic Investigations of Thulium Iii Perchlorate

Raman Spectroscopy of Thulium(III) Perchlorate (B79767) Solutions

Raman spectroscopy is a powerful technique for probing the vibrational modes of molecules and ions in solution. For aqueous solutions of thulium(III) perchlorate, it allows for the direct observation of the interaction between the Tm³⁺ ion and the surrounding water molecules.

In aqueous solutions, the thulium(III) ion exists as a hydrated complex, specifically the octaaqua ion, [Tm(H₂O)₈]³⁺. mdpi.com Raman spectra of aqueous this compound solutions exhibit a distinct, strongly polarized band in the low-frequency (terahertz) region. mdpi.com This isotropic band, which is not present in the spectrum of the hydrated perchlorate anion, is assigned to the totally symmetric stretching mode, or "breathing mode" (ν₁), of the Tm-O bonds within the [Tm(H₂O)₈]³⁺ coordination sphere. mdpi.comresearchgate.net

The characteristics of this vibrational mode provide evidence for the structure and stability of the hydrated thulium ion in solution. The strong polarization of the band confirms its totally symmetric nature. mdpi.comresearchgate.net

Table 1: Raman Vibrational Mode for Hydrated Thulium(III) Ion

| Ion Species | Vibrational Mode | Wavenumber (cm⁻¹) | Characteristics |

|---|---|---|---|

| [Tm(H₂O)₈]³⁺ | ν₁ (Tm–O) | 391 | Strongly polarized, broad (FWHH ≈ 52 cm⁻¹) mdpi.com |

FWHH: Full Width at Half Height

Isotopic substitution is a common method to confirm vibrational band assignments. By replacing water (H₂O) with heavy water (D₂O), the mass of the ligand is increased, which should lead to a shift in the frequency of vibrations involving that ligand.

While specific studies on the isotope effect for this compound are not detailed, research on analogous heavy rare earth ions, such as ytterbium(III) perchlorate, demonstrates this phenomenon. mdpi.comresearchgate.net In those studies, the replacement of H₂O with D₂O results in a measurable shift of the ν₁ (Ln–O) breathing mode to a lower frequency. mdpi.comresearchgate.net This observed shift provides strong evidence that the band indeed corresponds to the metal-oxygen vibration of the hydrated cation, further supporting the assignment of the species as [Ln(H₂O)₈]³⁺. mdpi.com

Electronic Absorption Spectroscopy of this compound

Electronic absorption spectroscopy in the UV-Visible and near-infrared regions reveals information about the electronic structure of the thulium(III) ion. The transitions observed are characteristic of the element's partially filled 4f subshell.

The absorption spectrum of the thulium(III) ion is dominated by f-f transitions. These transitions occur between the energy levels of the 4f electronic configuration. scispace.comrroij.com A key characteristic of these f-f transitions is that they produce sharp, narrow absorption bands of relatively weak intensity. scispace.comrroij.com This is because the 4f orbitals are effectively shielded by the outer, filled 5s and 5p orbitals, leading to minimal interaction with the ligand environment. scispace.comrroij.com Consequently, these transitions are Laporte-forbidden, which accounts for their low intensity. scispace.comrroij.com

The absorption spectrum of Tm³⁺ shows several distinct bands corresponding to transitions from the ³H₆ ground state to various excited states.

Table 2: Selected Electronic f-f Transitions for the Aqueous Tm³⁺ Ion

| Transition (from ³H₆) | Approximate Wavelength (nm) |

|---|---|

| ³H₆ → ³F₄ | ~1700 |

| ³H₆ → ³H₅ | ~1210 |

| ³H₆ → ³H₄ | ~790 |

| ³H₆ → ³F₃, ³F₂ | ~685 |

| ³H₆ → ¹G₄ | ~465 |

| ³H₆ → ¹D₂ | ~360 |

(Data synthesized from multiple sources describing Tm³⁺ spectroscopy) rsc.orgresearchgate.net

Although the 4f electrons are well-shielded, the solvent and ligand environment can still exert a minor influence on the electronic spectra of the Tm³⁺ ion. scispace.com This influence can manifest as small shifts in the positions of the absorption bands and changes in their intensities.

Studies comparing the absorption spectra of thulium salts in different solvents, such as heavy water (D₂O) and deuterated dimethyl sulfoxide (B87167) (d₆-DMSO), show noticeable differences. rsc.org The positions and relative intensities of the f-f transition peaks can be altered, reflecting the different coordination environments provided by the solvent molecules. This phenomenon, known as solvatochromism, highlights that even for shielded f-orbitals, the immediate chemical environment plays a role in modulating the electronic transitions. rsc.orgresearchgate.net

Luminescence and Upconversion Phenomena in this compound Systems

Thulium(III) ions are well-known for their luminescence properties, including the ability to undergo upconversion, where the absorption of lower-energy photons leads to the emission of higher-energy light. In solution, the thulium(III) ion, sourced from a salt like this compound, can exhibit emission from multiple excited states. rsc.orgresearchgate.net

The primary emissive states for Tm³⁺ are the ¹D₂, ¹G₄, and ³H₄ levels. rsc.orgresearchgate.net Excitation into a high-energy state, such as the ¹D₂ level (e.g., with ~360 nm light), can result in several processes. The ion can relax directly to the ground state, producing luminescence, or it can undergo non-radiative energy transfer to populate lower-energy emissive states like ¹G₄ and ³H₄, which then luminesce at longer wavelengths. rsc.orgrsc.orgresearchgate.net

Upconversion is a significant phenomenon in thulium systems. It can occur through various mechanisms, such as sequential single-photon absorption and relaxation processes within the thulium excited state manifold. rsc.orgresearchgate.net This allows for the generation of visible or ultraviolet light upon excitation with near-infrared radiation. For example, two-photon excitation can populate the ¹G₄ state, leading to blue emission around 480 nm. researchgate.net These unique luminescent and upconversion properties make thulium(III) compounds subjects of extensive research for applications in imaging and materials science. researchgate.netnih.gov

Excited State Manifold and Energy Transfer Pathways of Thulium(III) Ions

The Thulium(III) ion (Tm³⁺) possesses a complex manifold of excited electronic states, which are fundamental to its luminescent properties. Studies on thulium salts and complexes have shown that they are emissive from three principal states within this manifold: ¹D₂, ¹G₄, and ³H₄. rsc.org The population of these states and the subsequent emission or energy transfer are critical processes.

Key Emissive States and Energy Transfer in Tm³⁺

| Initial Excited State | Possible Relaxation Pathways |

|---|---|

| ¹D₂ | Direct Luminescence |

| ¹D₂ | Energy Transfer to ¹G₄ and ³H₄ |

| ¹G₄ | Luminescence |

Multi-Photon Excitation and Upconversion Processes

Thulium(III) ions are notable for their ability to undergo multi-photon excitation and upconversion. rsc.org Upconversion is a process where the sequential absorption of two or more lower-energy photons leads to the emission of a higher-energy photon. nih.gov This phenomenon is possible due to the ladder-like arrangement of the electronic energy levels in Tm³⁺. nih.gov

Direct multi-photon excitation of the thulium excited state manifold has been observed. rsc.org Furthermore, transitions seen in multi-photon excitation spectra are consistent with upconversion occurring through sequential single-photon absorption and subsequent relaxation steps within the excited state manifold. rsc.org Excited-state absorption (ESA) is a crucial mechanism in upconversion pumping schemes, where a photon is absorbed by an ion already in an excited state, promoting it to an even higher energy level. nih.govresearchgate.net For instance, two key ESA transitions in Tm³⁺ systems are ³F₄ → ³F₂,₃ and ³F₄ → ³H₄. nih.govresearchgate.net These processes are highly dependent on factors such as the power density and the duration of the excitation pulse. nih.gov The non-linearity of the upconversion process can be exploited in applications like high-resolution microscopy. researchgate.net

Luminescence Quenching Mechanisms in this compound Solutions

The luminescence intensity of Thulium(III) ions in solution can be diminished by various quenching mechanisms. Quenching refers to any process that decreases the fluorescence intensity of a substance. These processes compete with the radiative decay (luminescence) of the excited states.

One of the most significant quenching mechanisms for lanthanide ions in solution, including Tm³⁺, is non-radiative decay facilitated by vibrational coupling with solvent molecules. High-frequency oscillators, such as the O-H bonds in water or C-H bonds in organic solvents, can effectively accept the electronic energy from the excited lanthanide ion, dissipating it as vibrational energy (heat). This is why studies on lanthanide luminescence are often performed in deuterated solvents (like D₂O), as the lower frequency of O-D vibrations reduces the efficiency of this quenching pathway.

Another potential quenching mechanism involves interactions with other species in the solution. This can include concentration quenching, where interactions between nearby Tm³⁺ ions at high concentrations lead to non-radiative energy transfer, or quenching by impurities or ligands present in the solution. researchgate.net For example, if a ligand coordinated to the Tm³⁺ ion has energy levels that can accept energy from the excited metal ion, it can quench the luminescence. rsc.org The specific mechanism can involve the formation of non-luminescent derivatives or complexes. mdpi.com

Spectroscopic Signatures of Emissive States (e.g., ¹D₂, ¹G₄, ³H₄)

The luminescence of Thulium(III) is characterized by distinct emission bands corresponding to transitions from its primary emissive states. The spectroscopic signatures of these states provide direct evidence of their population and subsequent decay.

Thulium salts and complexes are known to emit from the ¹D₂, ¹G₄, and ³H₄ states. rsc.org Time-Correlated Single Photon Counting (TCSPC) is a key technique used to measure the lifetimes of these excited states and to resolve the dynamics of their population and decay. For instance, TCSPC traces can show the rise and decay behavior associated with energy transfer between states, such as the population of the ¹G₄ state following excitation to the ¹D₂ level. scispace.com

Emission spectra reveal the characteristic wavelengths of light produced by these transitions. For example, in a study of a thulium salt in deuterated dimethyl sulfoxide (d₆-DMSO), emission from the ¹D₂ state was identified by comparing emission spectra obtained with different excitation wavelengths. scispace.com Two-photon excitation into the ¹D₂ state has also been shown to produce characteristic emission spectra. scispace.com

Observed Emission Wavelengths for a Thulium Salt (Tm(OTf)₃) in d₆-DMSO

| Excitation Wavelength | Observation Wavelength | Attributed State/Process |

|---|---|---|

| 364 nm | 479 nm | Decay from ¹G₄ (populated via ¹D₂) |

Data synthesized from supplementary information on a related thulium salt study. scispace.com

Nuclear Magnetic Resonance (NMR) Studies of this compound Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure and dynamics. nih.gov However, its application to paramagnetic systems like this compound presents significant challenges.

The Tm³⁺ ion is paramagnetic due to the presence of unpaired electrons in its 4f shell. The magnetic moment of these electrons interacts with the magnetic moments of the nuclei being observed. This interaction, known as the hyperfine interaction, has profound effects on the NMR spectrum. It typically leads to:

Large Chemical Shifts: The paramagnetic shifts can be several orders of magnitude larger than the typical diamagnetic chemical shifts, often moving resonances far outside the standard spectral window.

Extreme Line Broadening: The interaction with the unpaired electrons provides a very efficient mechanism for nuclear spin relaxation. This rapid relaxation leads to extremely broad NMR signals, often making them difficult or impossible to detect with conventional NMR spectrometers.

Due to these challenges, there is a scarcity of specific NMR studies on this compound in the scientific literature. While NMR has been applied to a wide range of metal nuclei, studies on quadrupolar nuclei or highly paramagnetic centers are less common and require specialized techniques. nih.gov The inherent difficulties associated with the paramagnetic nature of Tm³⁺ mean that other techniques, such as luminescence spectroscopy and X-ray crystallography, are generally more suitable for probing the structure and properties of its compounds.

Crystallographic and Solid State Structural Analyses of Thulium Iii Perchlorate

X-ray Diffraction Studies of Thulium(III) Perchlorate (B79767) and its Derivatives

X-ray diffraction (XRD) is a fundamental technique for determining the atomic and molecular structure of a crystal. While specific crystallographic data for thulium(III) perchlorate is not extensively detailed in readily available literature, comprehensive studies on its derivatives, such as thulium(III) trifluoroacetates, offer valuable analogous insights into the structural behavior of the Tm(III) ion in a crystalline environment.

Research into thulium trifluoroacetate (B77799) compounds has led to the synthesis and structural characterization of derivatives like Tm(CF₃COO)₃·3H₂O and Tm₂(CF₃COO)₆·2CF₃COOH·3H₂O. researchgate.net The crystal structures of these compounds were determined through single-crystal and powder X-ray diffraction methods. researchgate.net For Tm(CF₃COO)₃·3H₂O, the structure was refined using the Rietveld method, confirming it belongs to a series of isostructural lanthanide trifluoroacetates. researchgate.net The single-crystal X-ray diffraction study of Tm₂(CF₃COO)₆·2CF₃COOH·3H₂O provided a detailed solution of its more complex structure. researchgate.net

The crystallographic data obtained from these studies are summarized below.

Interactive Data Table: Crystallographic Data for Thulium(III) Trifluoroacetate Derivatives researchgate.net

| Parameter | Tm(CF₃COO)₃·3H₂O (I) | Tm₂(CF₃COO)₆·2CF₃COOH·3H₂O (II) |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | C2/c |

| a (Å) | 9.062(2) | 8.560(4) |

| b (Å) | 18.678(3) | 19.866(5) |

| c (Å) | 9.687(2) | 20.813(7) |

| β (°) | 113.93(1) | 101.69(4) |

| V (ų) | 1498.8(5) | Data not available |

These studies exemplify how XRD is applied to determine the fundamental structural parameters of complex thulium compounds, providing a foundation for understanding their physical and chemical properties.

Crystal Engineering and Packing Specific Features of this compound Compounds

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. In the context of thulium(III) compounds, the coordination preferences of the Tm³⁺ ion and the nature of the counter-anions and solvent molecules dictate the final crystal packing.

In the structure of Tm(CF₃COO)₃·3H₂O, the thulium atoms are bonded in pairs through four bridging trifluoroacetate anions, which results in the formation of dimers. researchgate.net The coordination sphere of the thulium atom is completed by three oxygen atoms from water molecules and one oxygen atom from a monodentate trifluoroacetate group, leading to a coordination number of eight for the thulium ion. researchgate.net

The compound Tm₂(CF₃COO)₆·2CF₃COOH·3H₂O exhibits a more complex chain structure. researchgate.net This structure contains two crystallographically independent thulium atoms, which display different coordination numbers of 8 and 9. researchgate.net The coordination polyhedra are described as a distorted tetragonal antiprism for the Tm(2) atom (C.N. = 8) and a distorted monocapped tetragonal antiprism for the Tm(1) atom (C.N. = 9). researchgate.net In this arrangement, the thulium atoms are linked into chains by the carboxylate groups, showcasing how anions can bridge metal centers to build higher-dimensional networks. researchgate.net The Tm-O bond lengths in this compound vary, falling within the range of 2.28(1) Å to 2.85(2) Å. researchgate.net

These examples demonstrate that the anions (trifluoroacetate in this case, and potentially perchlorate in the titular compound) play a crucial role in the crystal engineering of thulium(III) compounds, acting as ligands that can adopt different coordination modes (monodentate, bridging) to form diverse structural motifs like dimers and chains.

Relationship between Solid-State Structure and Solution-Phase Coordination Environments

A significant difference often exists between the coordination environment of a metal ion in the solid state versus in solution. In the solid state, the structure is a minimized energy state of a highly ordered, repeating lattice. For lanthanide compounds, this often involves direct coordination of anions and a reduction in the number of coordinated solvent molecules to achieve a stable crystal packing. As seen with thulium(III) trifluoroacetate, the trifluoroacetate anions are directly bound to the Tm³⁺ ion, participating in the primary coordination sphere and forming bridges between metal centers. researchgate.net Similarly, in lanthanide perchlorate complexes with other ligands, the perchlorate ion can sometimes coordinate directly to the metal center. rsc.org The coordination numbers in the solid state are typically high, commonly ranging from 8 to 9 for later lanthanides like thulium. researchgate.net

Theoretical and Computational Studies of Thulium Iii Perchlorate

Quantum-Chemical Calculations on Thulium(III) Perchlorate (B79767) Complexes

Quantum-chemical calculations are essential for understanding the nature of bonding and the energetics of thulium(III) complexes. Semiempirical molecular orbital models, in particular, have been developed to provide a balance between computational cost and accuracy for these systems.

One prominent model is the Sparkle model, which was later refined and parameterized for various semiempirical frameworks, including AM1, PM3, PM6, PM7, and RM1. nih.gov A significant advancement is the RM1 (Recife Model 1) quantum chemical model, which has been specifically parameterized for complexes of trivalent thulium, among other late lanthanides. nih.govplos.org In these models, the thulium(III) ion is treated as a composite of a core and a valence shell. nih.govplos.org The core represents the [Xe]4f¹² electrons, while the valence shell includes three electrons in 5d, 6s, and 6p atomic orbitals. nih.govplos.org

The accuracy of these models is typically evaluated by comparing the computationally optimized geometries with known crystallographic structures from databases like the Cambridge Structural Database. nih.gov For thulium(III) complexes, the RM1 model demonstrates high accuracy, with the unsigned mean error (UME) for the distances between the thulium ion and its directly coordinated ligand atoms (Tm-L) being approximately 0.050 Å. nih.gov Given that most Tm-L bond distances fall in the 2.3 Å to 2.6 Å range, this corresponds to an accuracy of about 2%. nih.govplos.org This level of precision is valuable for designing novel lanthanide complexes for various applications. nih.govplos.org The performance of RM1 has been shown to be particularly robust compared to other Sparkle models, especially when the coordinating atoms are not limited to just oxygen or nitrogen. researchgate.net

| Model | UME (Å) for Tm-O Bonds | UME (Å) for Tm-N Bonds | UME (Å) for Tm-C Bonds | UME (Å) for Tm-Cl Bonds |

| RM1 | 0.046 | 0.051 | 0.057 | 0.046 |

| Sparkle/AM1 | 0.050 | 0.070 | 0.170 | 0.089 |

| Sparkle/PM3 | 0.048 | 0.063 | 0.165 | 0.100 |

| Sparkle/PM6 | 0.049 | 0.067 | 0.165 | 0.093 |

| Sparkle/PM7 | 0.051 | 0.065 | 0.171 | 0.091 |

Table 1: Comparison of Unsigned Mean Errors (UME) in Angstroms (Å) for the bond lengths between Thulium(III) and various coordinating atoms for the RM1 model and different Sparkle parameterizations. Data sourced from Filho et al. (2016). nih.govplos.org

Molecular Dynamics Simulations of Thulium(III) Ion Solvation

Molecular dynamics (MD) simulations are a powerful computational technique used to study the structure and dynamics of ions in solution. For the thulium(III) ion, MD simulations provide critical insights into its hydration shell, which is fundamental to its chemistry in aqueous solutions where thulium(III) perchlorate is dissolved.

These simulations reveal that late lanthanide ions, like Tm(III), predominantly feature a coordination number (CN) of 8 in aqueous solutions. nih.govacs.org This is a shift from the early lanthanides (La-Nd), which typically exhibit a CN of 9. nih.gov The intermediate lanthanides often show a dynamic equilibrium between 8- and 9-fold coordination structures. nih.govacademie-sciences.fr The 8-coordinate aqua-complex of thulium(III) most commonly adopts a square antiprism (SAP) geometry. nih.gov While the 8-fold coordination is dominant, some studies suggest the coexistence of a small percentage of 9-fold complexes, which are typically arranged in a tricapped trigonal prism (TTP) geometry. nih.govuniroma1.it

MD simulations are often performed using polarizable force fields to accurately model the interactions between the highly charged Tm(III) ion and the surrounding water molecules. uniroma1.it By conducting simulations at various temperatures, researchers can investigate the dynamics of water exchange between the first hydration shell and the bulk solvent. uniroma1.it These studies have helped determine kinetic rate constants and activation parameters for the water exchange process, suggesting an associative mechanism for the heavier lanthanide ions. acs.orguniroma1.it The findings from MD simulations are often corroborated by other computational methods, such as Density Functional Theory (DFT) and second-order Møller-Plesset perturbation theory (SCS-MP2), which also predict a preferred coordination number of 8 for heavy lanthanides like thulium. acs.org

Research Applications in Advanced Materials Science Incorporating Thulium Iii Perchlorate

Development of Near-Infrared Fluorescent Materials Based on Thulium(III) Perchlorate (B79767) Complexes

The development of materials exhibiting fluorescence in the near-infrared (NIR) spectrum is of great interest for applications in biological imaging, telecommunications, and laser technology. nih.gov The thulium(III) ion (Tm³⁺) is a lanthanide element known for its characteristic NIR emission, particularly in the NIR-IIb subwindow (1500-1700 nm), which offers deep tissue penetration and high-resolution imaging capabilities. researchgate.net

Research has demonstrated that the coordination environment of the Tm³⁺ ion is critical for activating and enhancing its fluorescent properties. researchgate.net In one study, coordination compounds with the formula (Tb₁-ₓTmₓ)L₂·(ClO₄)₂·2H₂O (where L is phenylcarboxymethyl sulfoxide) were synthesized and analyzed. icm.edu.pl It was discovered that the presence of Tm³⁺ ions had a strong sensitizing effect on the fluorescence of the terbium(III) ion (Tb³⁺). Furthermore, the thulium perchlorate-containing complex itself is part of a system designed to optimize luminescence, indicating the role of the perchlorate salt in forming these active materials. icm.edu.pl

The photoluminescence of Tm³⁺ is often achieved through upconversion or down-conversion processes, where the ion absorbs photons and re-emits them at a different wavelength. slideshare.netresearchgate.net Key electronic transitions in thulium responsible for its NIR fluorescence include the ³H₄ → ³F₄ transition. Systematic studies of Tm³⁺-doped fluoride (B91410) and oxide laser materials have detailed the excited-state absorption (ESA) processes that are crucial for upconversion pumping schemes, which efficiently populate the emitting energy levels. researchgate.net While these studies often use other thulium salts for doping, the principles of crystal field effects and energy transfer are directly applicable to complexes derived from thulium(III) perchlorate. The perchlorate anion (ClO₄⁻), being weakly coordinating, can be advantageous in preserving the intrinsic electronic transitions of the Tm³⁺ ion within a complex.

Table 1: Key Spectroscopic Data for Thulium(III)-Based Fluorescent Materials

| Property | Value/Range | Host Material/Complex | Source(s) |

| Primary Emission Wavelength | ~1630 nm | α-NaYF₄ Nanoprobe | researchgate.net |

| Key Electronic Transition | ³H₄ → ³F₄ | Various Crystals | researchgate.net |

| Sensitizing Effect | Tm³⁺ enhances Tb³⁺ fluorescence | Phenylcarboxymethyl sulfoxide (B87167) complex | icm.edu.pl |

| Application | High-resolution biological imaging | α-Tm NP | researchgate.net |

Integration of this compound into Hybrid Materials (e.g., with Nano-SiO₂)

Hybrid materials, which combine organic and inorganic components at the nanoscale, offer synergistic properties not achievable by the individual constituents alone. The integration of lanthanide ions like Tm³⁺ into such materials can impart unique optical or catalytic functions. This compound, due to its solubility, can serve as an excellent precursor for incorporating thulium into inorganic matrices like nano-silica (nano-SiO₂).

The general methodology for creating such hybrids involves a one-pot synthesis where the inorganic network (e.g., SiO₂) is formed in the presence of the desired functional component. researchgate.net For instance, a common approach is the sol-gel process, where a silica (B1680970) precursor like tetraethoxysilane (TEOS) is hydrolyzed and condensed to form a silica network. By dissolving this compound in the reaction mixture, Tm³⁺ ions can be homogeneously dispersed within the resulting SiO₂ matrix. clu-in.org Subsequent heat treatment can convert the entrapped thulium species into thulium oxide nanoparticles embedded within the silica, forming a Tm₂O₃@SiO₂ composite.

While specific studies detailing the use of this compound for nano-SiO₂ hybrids are not prevalent, the synthesis of other metal-oxide/SiO₂ composites provides a clear blueprint. clu-in.orgclu-in.org In these systems, the inorganic matrix provides stability and high surface area, while the embedded nanoparticles (in this case, a thulium compound) provide the active functionality, such as luminescence or catalytic activity. The covalent linking of components, often facilitated by silane (B1218182) coupling agents, ensures the homogeneity and stability of the final hybrid material. researchgate.net

Table 2: Synthesis Strategies for Hybrid Materials

| Synthesis Method | Precursors | Key Feature | Potential Application | Source(s) |

| Sol-Gel Process | TEOS, Metal Salt (e.g., Tm(ClO₄)₃) | Homogeneous dispersion of metal ions | Optical sensors, Catalysts | clu-in.org |

| Hydrothermal Synthesis | Perylenebisimide, Alkoxysilane, SiO₂ source | Covalent linking of components | Photoredox catalysis | researchgate.net |

| Miniemulsion Polymerization | Monomers, Modified Silica Sol | Encapsulation of nanoparticles | Advanced composites | nih.gov |

Role of Thulium(III) in Metal-Organic Frameworks (MOFs) and Related Coordination Polymers

Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked by organic ligands. nih.gov The choice of metal ion is fundamental to the structure and properties of the resulting MOF. Thulium(III) has been successfully incorporated into MOF structures, demonstrating the utility of lanthanides in creating functional coordination polymers.

A notable example is a thulium(III)-benzene-1,3,5-tricarboxylic acid-based MOF (Tm-BTC MOF), which was synthesized using a hydrothermal procedure. nih.gov This material was developed as an electrocatalyst for detecting the feed additive roxarsone, showcasing its application in food safety analysis. The synthesis of MOFs typically involves dissolving a metal salt and an organic linker in a suitable solvent, followed by solvothermal reaction. As a soluble source of Tm³⁺ ions, this compound is a viable precursor for such syntheses, alongside more commonly used salts like chlorides and nitrates. google.com

The perchlorate ion itself is generally considered a weakly coordinating anion, which means it is less likely to interfere with the coordination between the thulium ion and the primary organic linker. clu-in.org This can be an advantage in MOF synthesis, allowing for the predictable formation of the desired framework structure. The resulting thulium-based MOFs can exhibit high porosity and surface area, making them suitable for applications in gas storage, separation, and catalysis. thermofisher.com

Table 3: Characteristics of a Thulium-Based Metal-Organic Framework

| Feature | Description | Source(s) |

| MOF Name | Thulium(III)-benzene 1,3,5-tricarboxylic acid (Tm-BTC) | nih.gov |

| Metal Ion | Thulium(III) | nih.gov |

| Organic Linker | 1,3,5-Benzenetricarboxylic acid | nih.gov |

| Synthesis Method | Hydrothermal | nih.gov |

| Demonstrated Application | Electrocatalytic sensor for roxarsone | nih.gov |

Photocatalytic Applications of Thulium-Doped Materials (e.g., TiO₂) Derived from Thulium Precursors

Doping semiconductors like titanium dioxide (TiO₂) with rare-earth elements is a well-established strategy to enhance their photocatalytic activity. lanlangcorp.com The introduction of dopants can create new energy levels, alter the band gap, and improve charge separation, leading to more efficient degradation of pollutants under UV or visible light. Thulium has been investigated as a dopant for TiO₂ with promising results.

This compound can serve as the thulium precursor in the synthesis of these doped materials. In a typical sol-gel synthesis, a titanium precursor (e.g., titanium(IV) isopropoxide) is co-hydrolyzed with a solution of this compound. This "single-source precursor" strategy ensures a uniform distribution of the thulium dopant within the TiO₂ matrix. kuleuven.be Thin films of thulium and ytterbium-doped TiO₂ have been grown by metal-organic spray pyrolysis, demonstrating that the anatase phase of TiO₂, which is photocatalytically active, can be obtained after synthesis at 400°C or higher. researchgate.net

Studies on surface thulium-doped TiO₂ nanoparticles used as photoelectrodes in dye-sensitized solar cells have shown that the presence of thulium can improve the open-circuit voltage. thermofisher.com Furthermore, thulium(III) chloride has been noted as a starting material for nanostructures used in NIR photocatalysis. google.com This highlights the general utility of soluble thulium(III) salts, including the perchlorate, as precursors for creating advanced photocatalytic materials.

Table 4: Effects of Thulium Doping on TiO₂ Properties

| Property | Effect of Tm-Doping | Application | Source(s) |

| Photocatalytic Activity | Enhanced degradation of pollutants | Environmental Remediation | researchgate.net |

| Solar Cell Performance | Improved open-circuit voltage | Dye-Sensitized Solar Cells | thermofisher.com |

| Crystal Structure | Formation of anatase phase TiO₂ | Photocatalysis | researchgate.net |

| Precursor Role | Source of Tm³⁺ ions for uniform doping | Materials Synthesis | kuleuven.be |

Separation Chemistry Methodologies Involving this compound

The separation of individual rare-earth elements (REEs) from one another is a significant challenge in inorganic chemistry due to their similar ionic radii and chemical properties. slideshare.net Solvent extraction and ion exchange are the primary industrial methods used for this purpose. lanlangcorp.comosti.gov In these processes, the composition of the aqueous phase, including the type of anion present, plays a crucial role in the efficiency of the separation.

Research into the solvent extraction of heavy lanthanides has been conducted using aqueous perchlorate solutions. researchgate.netresearchgate.net In these systems, thulium(III) and other lanthanides are present in an aqueous phase containing perchloric acid or a perchlorate salt. An organic phase containing an extractant, such as 5,7-dibromo-8-hydroxyquinoline, is then used to selectively pull the metal ions out of the aqueous solution. researchgate.netresearchgate.net The distribution ratio of the lanthanides between the two phases is dependent on factors like pH and the concentration of the perchlorate ion. researchgate.net

The perchlorate ion is often used in these fundamental studies because it is considered "non-complexing," meaning it has a very low tendency to form strong coordination complexes with the metal ions in the aqueous phase. clu-in.org This allows researchers to study the extraction behavior based primarily on the interaction between the lanthanide ion and the organic extractant. Therefore, while this compound itself may not be the separating agent, its presence in the aqueous feed solution is a key parameter in developing and optimizing solvent extraction methodologies for the purification of thulium and other valuable heavy rare-earth elements. researchgate.net

Q & A

Q. What are the established synthesis protocols for Thulium(III) Perchlorate in anhydrous conditions?

this compound is typically synthesized by reacting Thulium(III) oxide (Tm₂O₃) with concentrated perchloric acid (HClO₄) under reflux conditions. The reaction proceeds as:

Anhydrous conditions are maintained using desiccants or vacuum drying. Purity is verified via elemental analysis and X-ray diffraction (XRD). Precursor Tm₂O₃ is commercially available in high purity (>99.9%) .

Q. How should researchers handle this compound to ensure laboratory safety?

this compound is hygroscopic and a strong oxidizer. Key safety measures include:

- Using nitrile gloves, goggles, and fume hoods to avoid inhalation or skin contact.

- Storing in airtight containers away from organic materials to prevent explosive reactions.

- Following protocols for rare-earth perchlorates outlined in Material Safety Data Sheets (MSDS), including emergency rinsing with water for spills or exposure .

Advanced Research Questions

Q. What spectroscopic methods are optimal for analyzing coordination complexes of this compound?

UV-Vis absorption and fluorescence spectroscopy are primary tools for studying Tm³⁺ complexes. For example:

- Fluorescence enhancement : Tm(ClO₄)₃ paired with phenylcarboxymethyl sulfoxide ligands shows emission at 455 nm (blue region) under 365 nm excitation.

- XRD and FTIR : Confirm ligand coordination and structural geometry. Methodological rigor requires controlling ligand-to-metal ratios (e.g., 3:1) and solvent polarity to avoid quenching effects .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Discrepancies in solubility (e.g., in aqueous vs. organic media) arise from variations in ionic strength, pH, and counterion effects. To address this:

- Use potentiometric titrations in perchlorate media (ionic strength = 1 M) to measure hydrolysis constants.

- Apply distribution coefficient analysis (e.g., Tm³⁺ partitioning between aqueous and organic phases) under controlled CO₂ partial pressures .

Q. What experimental design is recommended for studying the thermodynamic stability of this compound complexes?

A hybrid approach combining:

- Solubility measurements : Conducted in neutral electrolytes (e.g., NaClO₄) to minimize complexation interference.

- Competing ligand assays : Introduce oxalate or carbonate ions to quantify stability constants via competitive equilibria. Data validation requires cross-referencing with analogous lanthanides (e.g., Nd³⁺) to account for ionic radius effects .

Q. What role does this compound play in fluorescence enhancement studies?

Tm³⁺ acts as a co-dopant in terbium-based systems, where energy transfer from Tb³⁺ to Tm³⁺ enhances emission intensities. Key steps:

- Prepare ternary complexes with ligands like imidazole or glycine to stabilize energy levels.

- Optimize Tm³⁺:Tb³⁺ ratios (e.g., 1:10) to maximize Förster resonance energy transfer (FRET) efficiency. Applications include luminescent sensors and optoelectronic materials .

Data Analysis & Contradiction Management

Q. How should researchers address inconsistencies in hydrolysis constants for this compound?

Conflicting values for hydrolysis constants (log β) often stem from differing experimental setups. Mitigation strategies:

- Standardize ionic strength : Use 1 M NaClO₄ to mimic non-complexing conditions.

- Cross-validate methods : Compare results from distribution coefficients, solubility studies, and spectroscopic titration.

- Apply least-squares fitting to reconcile data from multiple sources (e.g., Lundqvist vs. Silva datasets) .

Q. What advanced techniques validate the purity of this compound in synthetic workflows?

- ICP-MS : Quantifies trace metal impurities (e.g., Dy³⁺, Er³⁺) down to ppb levels.

- Thermogravimetric analysis (TGA) : Confirms anhydrous status by measuring mass loss at 200°C.

- Raman spectroscopy : Identifies residual perchloric acid or hydration bands .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.